molecular formula C16H16Br2O2 B14002938 2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl CAS No. 15330-99-1

2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B14002938
CAS No.: 15330-99-1
M. Wt: 400.10 g/mol
InChI Key: DJNZSDIAXMGYPR-UHFFFAOYSA-N
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Description

1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is an organic compound with the molecular formula C16H16Br2O2 It is a derivative of biphenyl, where two bromomethyl groups and two methoxy groups are substituted at the 2,2 and 6,6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- typically involves the bromination of 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yields and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: Biphenyl aldehydes or carboxylic acids.

    Reduction: 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-.

Scientific Research Applications

1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds.

    Catalysis: The compound is used in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The methoxy groups can influence the electronic properties of the biphenyl core, affecting its reactivity and stability. The compound can participate in various pathways, including substitution, oxidation, and reduction, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1,1-Biphenyl,2,2-bis(chloromethyl)-6,6-dimethoxy-
  • 1,1-Biphenyl,2,2-bis(methyl)-6,6-dimethoxy-
  • 1,1-Biphenyl,2,2-bis(hydroxymethyl)-6,6-dimethoxy-

Comparison: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is unique due to the presence of bromomethyl groups, which are more reactive compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide additional stability and influence the electronic properties of the compound, making it distinct from its analogs with different substituents.

Properties

CAS No.

15330-99-1

Molecular Formula

C16H16Br2O2

Molecular Weight

400.10 g/mol

IUPAC Name

1-(bromomethyl)-2-[2-(bromomethyl)-6-methoxyphenyl]-3-methoxybenzene

InChI

InChI=1S/C16H16Br2O2/c1-19-13-7-3-5-11(9-17)15(13)16-12(10-18)6-4-8-14(16)20-2/h3-8H,9-10H2,1-2H3

InChI Key

DJNZSDIAXMGYPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)CBr)CBr

Origin of Product

United States

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